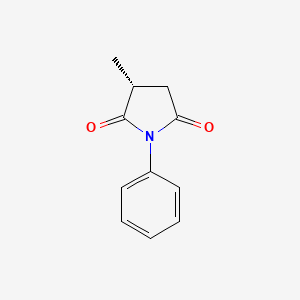
2-Methyl-9h-xanthene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-9h-xanthene is a derivative of xanthene, a tricyclic aromatic compound. Xanthene and its derivatives are known for their diverse biological activities and are used in various scientific research fields. The structure of this compound consists of a xanthene core with a methyl group attached to the second carbon atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-9h-xanthene can be achieved through several methods. One common approach involves the condensation of a salicylic acid derivative with a phenol derivative. This reaction typically requires a dehydrating agent such as acetic anhydride and is conducted under reflux conditions . Another method involves the reaction of a salicylaldehyde with a 1,2-dihaloarene in the presence of a base .
Industrial Production Methods
Industrial production of this compound often employs optimized versions of these synthetic routes. The use of microwave heating has been shown to improve yields and reduce reaction times . Additionally, catalytic methods involving metals such as palladium, ruthenium, and copper have been developed to enhance the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-9h-xanthene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, often using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of xanthone derivatives.
Reduction: Formation of reduced xanthene derivatives.
Substitution: Formation of halogenated or nitrated xanthene derivatives.
Applications De Recherche Scientifique
2-Methyl-9h-xanthene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Methyl-9h-xanthene involves its interaction with various molecular targets and pathways. For example, it has been shown to modulate the Nrf2 pathway, which plays a crucial role in cellular response to oxidative stress . By enhancing Nrf2 translocation, this compound can activate antioxidant defense mechanisms and reduce inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Xanthone: The parent compound of 2-Methyl-9h-xanthene, known for its diverse biological activities.
2,8-Dihydroxy-9-oxo-9h-xanthene-6-carboxylic acid: A derivative with additional hydroxyl and carboxylic acid groups, enhancing its biological activity.
6,8-Dihydroxy-3-methyl-9-oxo-9h-xanthene-1-carboxylic acid: Another derivative with similar structural features and biological activities.
Uniqueness
This compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group at the second carbon atom can affect the compound’s interaction with molecular targets and its overall pharmacological profile .
Propriétés
Numéro CAS |
6279-07-8 |
|---|---|
Formule moléculaire |
C14H12O |
Poids moléculaire |
196.24 g/mol |
Nom IUPAC |
2-methyl-9H-xanthene |
InChI |
InChI=1S/C14H12O/c1-10-6-7-14-12(8-10)9-11-4-2-3-5-13(11)15-14/h2-8H,9H2,1H3 |
Clé InChI |
DWWOIEMBMCUMRM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)OC3=CC=CC=C3C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-[3,5-o-(1-Methylethylidene)pentofuranosyl]-9h-purin-6-amine](/img/structure/B14150138.png)


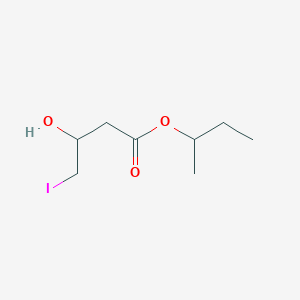
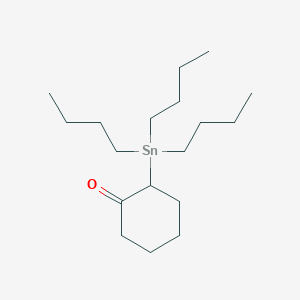
![5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-{4-[(E)-phenyldiazenyl]phenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14150169.png)
![N-[2,4-Dichloro-5-(trifluoromethoxy)phenyl]acetamide](/img/structure/B14150177.png)
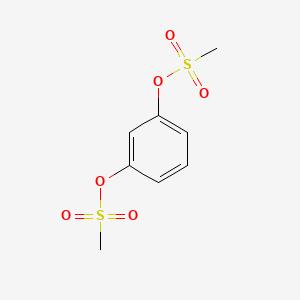
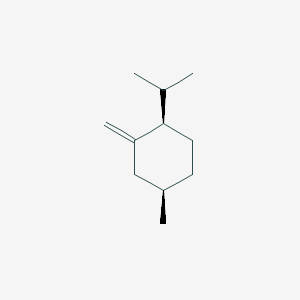
![1-[10-(4-chlorobenzylidene)anthracen-9(10H)-ylidene]-2-(2,4-dinitrophenyl)hydrazine](/img/structure/B14150202.png)


![1-{2-[4-(Dimethylamino)phenyl]-4H-[1,3]oxazolo[5,4-B]indol-4-YL}ethan-1-one](/img/structure/B14150238.png)
